N-(Cyclopropylmethyl)piperidine-4-carboxamide
Overview
Description
“N-(Cyclopropylmethyl)piperidine-4-carboxamide” is a chemical compound . It is related to a class of compounds known as piperidine-4-carboxamides .
Chemical Reactions Analysis
Piperidine-4-carboxamide compounds have shown inhibitory activity against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines . They have also been found to target DNA gyrase in Mycobacterium abscessus .Scientific Research Applications
Chemical Synthesis and Drug Design
Piperidine derivatives are crucial in the synthesis of complex molecules. They serve as key intermediates in constructing pharmacologically active compounds. The research on tert-butanesulfinamide, a related sulfinamide, highlights the role of piperidine structures in asymmetric synthesis, providing a pathway to develop drugs with improved efficacy and reduced side effects (Philip et al., 2020).
Environmental Applications
Piperazine-based nanofiltration membranes are another example where the chemical properties of piperidine derivatives are utilized. These membranes exhibit significant improvements in water permeance and selectivity, addressing critical environmental challenges such as water purification and wastewater treatment (Shao et al., 2022).
Biological Activities and Therapeutic Potential
In the realm of pharmacology, piperidine derivatives are investigated for their diverse biological activities. For example, certain piperidine alkaloids found in natural products exhibit significant therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective effects, underscoring their importance in drug discovery and development (Singh et al., 2021).
Mechanism of Action
Future Directions
Piperidine-4-carboxamide compounds, including “N-(Cyclopropylmethyl)piperidine-4-carboxamide”, have shown promising results as potential antiviral agents and as inhibitors of DNA gyrase in Mycobacterium abscessus . These findings suggest that they could be further developed for clinical use in the treatment of various diseases.
Properties
IUPAC Name |
N-(cyclopropylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-7-8-1-2-8)9-3-5-11-6-4-9/h8-9,11H,1-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYAFYYYORIGGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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